molecular formula C9H13NO2S B2905326 Ethyl 2-amino-3-(thiophen-3-YL)propanoate CAS No. 1340078-50-3

Ethyl 2-amino-3-(thiophen-3-YL)propanoate

Cat. No.: B2905326
CAS No.: 1340078-50-3
M. Wt: 199.27
InChI Key: MMKQQJNMOQUZNA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(thiophen-3-yl)propanoate is an organic compound that belongs to the class of amino acid esters It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to the propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(thiophen-3-yl)propanoate typically involves the condensation of ethyl acetoacetate with thiophene-3-carboxaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halides.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Ethyl 2-amino-3-(thiophen-3-yl)propanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 2-amino-3-(thiophen-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(thiophen-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene ring can interact with various biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Ethyl 2-amino-3-(thiophen-3-yl)propanoate can be compared with other thiophene-containing compounds such as:

    Thiophene-2-carboxylic acid: Lacks the amino and ester functionalities, making it less versatile in synthetic applications.

    Thiophene-3-acetic acid: Contains a carboxylic acid group instead of an ester, which affects its reactivity and solubility.

    Thiophene-2-amine: Similar in structure but lacks the ester group, which can influence its biological activity and chemical properties.

This compound is unique due to its combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-amino-3-thiophen-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-12-9(11)8(10)5-7-3-4-13-6-7/h3-4,6,8H,2,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKQQJNMOQUZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340078-50-3
Record name ethyl 2-amino-3-(thiophen-3-yl)propanoate
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